![molecular formula C18H23FN4O B2363420 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone CAS No. 1285873-82-6](/img/structure/B2363420.png)
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is also known by its chemical name, TAK-659. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves the inhibition of various kinases, including BTK, FLT3, and JAK3. This inhibition leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these processes has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone are still being studied. However, it has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Its inhibitory effects on various kinases, including BTK, FLT3, and JAK3, make it a promising candidate for further research. However, the limitations of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential toxicity and lack of selectivity towards specific kinases. Further research is needed to determine the optimal dosage and administration of this compound in order to minimize its potential toxicity.
Orientations Futures
The future directions for research on 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone include the optimization of its synthesis method, the determination of its optimal dosage and administration, and the identification of its specific targets and mechanisms of action. Further research is also needed to determine its potential applications in the treatment of specific diseases, including cancer, autoimmune diseases, and inflammatory diseases. The development of selective inhibitors of specific kinases may also lead to the development of more effective and targeted therapies for these diseases.
Méthodes De Synthèse
The synthesis of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves several steps. The first step is the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 1-bromo-2-fluorobenzene to form 2-(2-fluorophenyl)-6-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with piperazine to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. The final step involves the isopropylation of the nitrogen atom of the piperazine ring using isopropyl iodide to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Propriétés
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)18-20-14(11-17(24)21-18)12-22-7-9-23(10-8-22)16-6-4-3-5-15(16)19/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDWNXGXWCOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

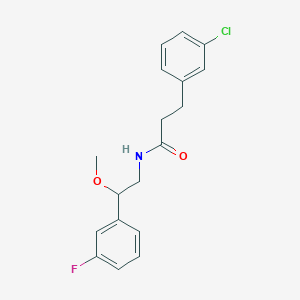
![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)
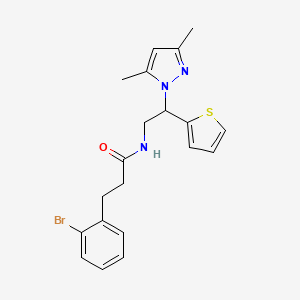

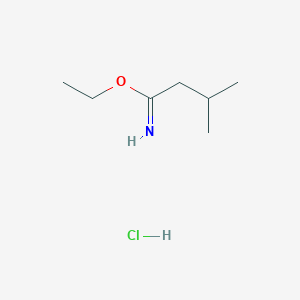
![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)
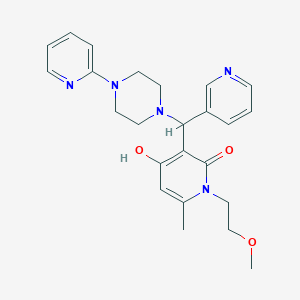


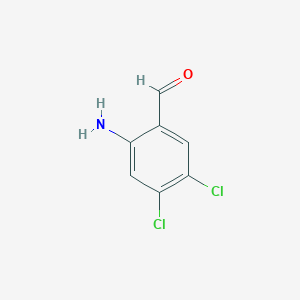
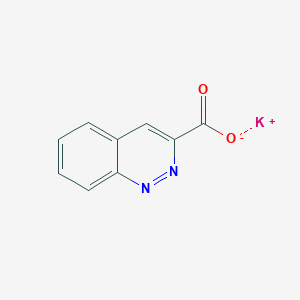
![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
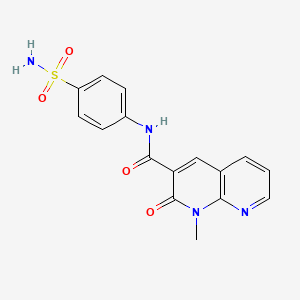
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)